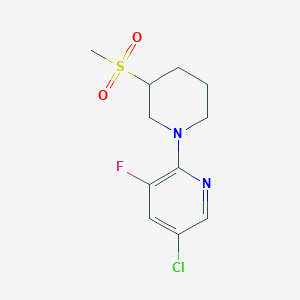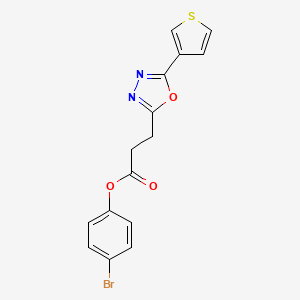
5-Chloro-3-fluoro-2-(3-methylsulfonylpiperidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-fluoro-2-(3-methylsulfonylpiperidin-1-yl)pyridine is a chemical compound with the molecular formula C11H14ClFN2O2S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-(3-methylsulfonylpiperidin-1-yl)pyridine typically involves multiple steps One common method starts with the chlorination and fluorination of pyridine derivativesThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-(3-methylsulfonylpiperidin-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Chloro-3-fluoro-2-(3-methylsulfonylpiperidin-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-(3-methylsulfonylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine
- 3-Chloro-2-fluoro-5-(methylsulfonyl)pyridine
- 2-Chloro-3-fluoro-5-(methylsulfonyl)pyridine
Uniqueness
5-Chloro-3-fluoro-2-(3-methylsulfonylpiperidin-1-yl)pyridine is unique due to the presence of the piperidine ring, which can enhance its biological activity and solubility compared to other similar compounds. This structural feature makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-chloro-3-fluoro-2-(3-methylsulfonylpiperidin-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2O2S/c1-18(16,17)9-3-2-4-15(7-9)11-10(13)5-8(12)6-14-11/h5-6,9H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHELHNBYPINNMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCN(C1)C2=C(C=C(C=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Chloro-4-fluorophenyl)methylsulfonyl]-4,5-dimethyl-1-(2-methylpropyl)imidazole](/img/structure/B7051185.png)
![5-chloro-N,N-dimethyl-6-[4-(triazol-1-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7051187.png)
![2,2,2-trifluoro-N-[1-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-methyl-1-oxopropan-2-yl]acetamide](/img/structure/B7051191.png)
![N,1,3-trimethyl-2,4-dioxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrimidine-5-sulfonamide](/img/structure/B7051197.png)
![[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-(5-chlorofuran-2-yl)methanone](/img/structure/B7051209.png)
![2-Hydroxy-2-methyl-4-phenyl-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one](/img/structure/B7051213.png)
![2-(5-Chlorothiophen-2-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone](/img/structure/B7051219.png)
![2-[5-(furan-2-yl)tetrazol-2-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7051224.png)

![2-[4-(2-Hydroxy-2-methyl-4-phenylbutanoyl)piperazin-1-yl]acetonitrile](/img/structure/B7051230.png)

![2-Hydroxy-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]-2-methyl-4-phenylbutan-1-one](/img/structure/B7051259.png)
![5-ethyl-N,1,3-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7051264.png)
![1,3,5-trimethyl-N-[2-(2-methylphenoxy)cyclohexyl]pyrazole-4-carboxamide](/img/structure/B7051266.png)
